tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate
Overview
Description
“tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate” is a chemical compound . It is related to “tert-Butyl carbamate”, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of related compounds like “tert-Butyl carbamate” has been investigated. It involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular formula of “tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate” is C11H21NO3 . The molecular weight is 215.289 Da .Scientific Research Applications
A comprehensive and detailed summary of the application
The N-Boc group is used as a protecting group for amines in organic synthesis. It’s particularly useful because it’s stable under a variety of conditions but can be removed under certain specific conditions .
A detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters
An efficient, scalable, and sustainable method for the quantitative deprotection of the N-Boc protecting group has been described. This involves the use of near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . The procedure obviates the need for any work-up or purification steps, providing an uncomplicated green alternative to standard methods .
1. Synthesis of N-Boc-protected anilines: In the field of organic chemistry, tert-butyl carbamate (or Boc) groups are often used in the synthesis of N-Boc-protected anilines . This involves the reaction of aniline with tert-butyl carbamate under certain conditions to protect the amine group during further reactions .
2. Synthesis of tetrasubstituted pyrroles: Another application of tert-butyl carbamate is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This involves a series of reactions, including the reaction of the tert-butyl carbamate with other reagents to form the pyrrole ring .
3. Use in Asymmetric Synthesis: The compound “tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate” is listed as a chiral building block, which suggests it could be used in asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and other fine chemicals, where the goal is to selectively produce one enantiomer of a chiral molecule .
1. Synthesis of N-Boc-protected anilines: In the field of organic chemistry, tert-butyl carbamate (or Boc) groups are often used in the synthesis of N-Boc-protected anilines . This involves the reaction of aniline with tert-butyl carbamate under certain conditions to protect the amine group during further reactions .
2. Synthesis of tetrasubstituted pyrroles: Another application of tert-butyl carbamate is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . This involves a series of reactions, including the reaction of the tert-butyl carbamate with other reagents to form the pyrrole ring .
3. Use in Asymmetric Synthesis: The compound “tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate” is listed as a chiral building block, which suggests it could be used in asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and other fine chemicals, where the goal is to selectively produce one enantiomer of a chiral molecule .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616536 | |
Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | |
CAS RN |
154737-89-0, 207729-04-2 | |
Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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